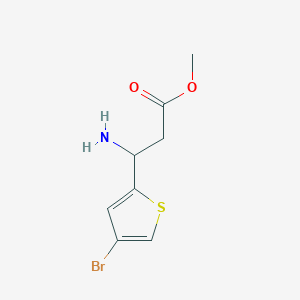
3-amino-2-cycloheptyl-N-methylpropanamidehydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-amino-2-cycloheptyl-N-methylpropanamide hydrochloride is an organic compound with potential applications in various fields of research and industry. It is characterized by its unique chemical structure, which includes an amino group, a cycloheptyl ring, and a methylpropanamide moiety. This compound is typically available as a hydrochloride salt, enhancing its solubility and stability.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-2-cycloheptyl-N-methylpropanamide hydrochloride involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the cycloheptyl ring: This can be achieved through cyclization reactions involving appropriate starting materials.
Introduction of the amino group: This step typically involves amination reactions using reagents such as ammonia or amines.
Formation of the methylpropanamide moiety: This can be accomplished through acylation reactions using acyl chlorides or anhydrides.
Hydrochloride salt formation: The final step involves the addition of hydrochloric acid to form the hydrochloride salt, enhancing the compound’s solubility and stability.
Industrial Production Methods
Industrial production of 3-amino-2-cycloheptyl-N-methylpropanamide hydrochloride follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Common techniques include continuous flow reactors and automated synthesis systems.
Análisis De Reacciones Químicas
Types of Reactions
3-amino-2-cycloheptyl-N-methylpropanamide hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The amino group can participate in substitution reactions with electrophiles, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base or catalyst.
Major Products Formed
Oxidation: Oxidized derivatives with additional functional groups.
Reduction: Reduced derivatives with simplified structures.
Substitution: Substituted derivatives with new functional groups replacing the amino group.
Aplicaciones Científicas De Investigación
3-amino-2-cycloheptyl-N-methylpropanamide hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as drug development and formulation.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 3-amino-2-cycloheptyl-N-methylpropanamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
3-amino-2-(cyclopentylmethyl)-N-methylpropanamide hydrochloride: A similar compound with a cyclopentylmethyl group instead of a cycloheptyl ring.
2-amino-N-cyclohexyl-N-methylbenzylamine: Another related compound with a cyclohexyl ring and a benzylamine moiety.
Uniqueness
3-amino-2-cycloheptyl-N-methylpropanamide hydrochloride is unique due to its specific chemical structure, which imparts distinct physical and chemical properties. Its cycloheptyl ring provides steric hindrance, influencing its reactivity and interactions with other molecules. Additionally, the presence of both amino and methylpropanamide groups allows for versatile chemical modifications and applications.
Propiedades
Fórmula molecular |
C11H23ClN2O |
|---|---|
Peso molecular |
234.76 g/mol |
Nombre IUPAC |
3-amino-2-cycloheptyl-N-methylpropanamide;hydrochloride |
InChI |
InChI=1S/C11H22N2O.ClH/c1-13-11(14)10(8-12)9-6-4-2-3-5-7-9;/h9-10H,2-8,12H2,1H3,(H,13,14);1H |
Clave InChI |
VQJJEXLUJHNRLD-UHFFFAOYSA-N |
SMILES canónico |
CNC(=O)C(CN)C1CCCCCC1.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-{[(1R,3S,5S)-8-azabicyclo[3.2.1]octan-3-yl]methyl}acetamide dihydrochloride, endo](/img/structure/B15314536.png)
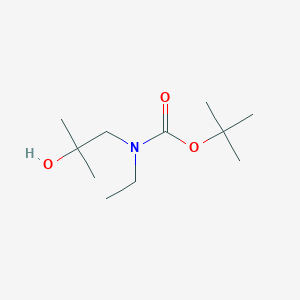
amine](/img/structure/B15314543.png)
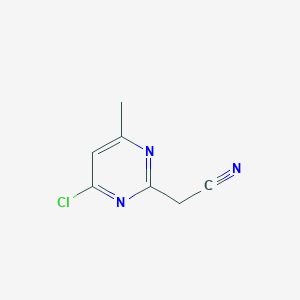
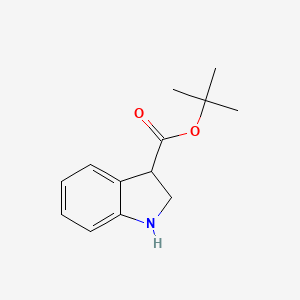
![6-Chloro-2-azaspiro[3.3]heptane](/img/structure/B15314557.png)


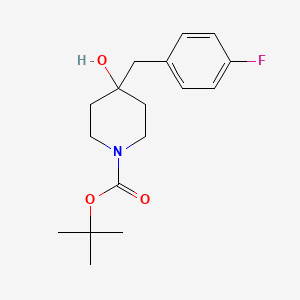
![Bicyclo[2.2.1]hept-2-yl 4-methylbenzenesulfonate](/img/structure/B15314595.png)

![1-(Bicyclo[2.2.1]hept-5-en-2-yl)-N-methylmethanamine](/img/structure/B15314601.png)
![N-[4-(2-bromoethenyl)phenyl]acetamide](/img/structure/B15314605.png)
